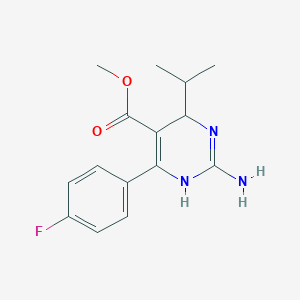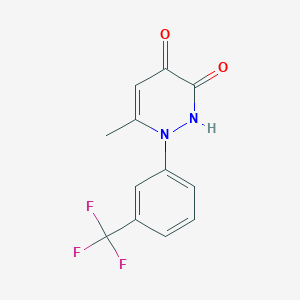
2-フルオロ-4-ヨード-3-ピコリン
概要
説明
2-Fluoro-4-iodo-3-picoline (FIP) is a heterocyclic compound with a variety of applications in organic chemistry and biochemistry. It is a versatile reagent that is used as a building block in organic synthesis and as a catalyst in biochemistry. FIP is a particularly useful reagent due to its low toxicity, low cost, and high reactivity.
科学的研究の応用
フッ素化ピリジンの合成
2-フルオロ-4-ヨード-3-ピコリンなどのフッ素化ピリジンは、その独自の物理的、化学的、生物学的特性から注目されています . それらは塩基性が低下し、通常、塩素化および臭素化されたアナログよりも反応性が低い . 2-, 3-, 4-フルオロピリジン、ジ-, トリ-, ポリフルオロピリジン、パーフルオロアルキルピリジン、およびカルボ-, ヘテロ環と融合したフルオロピリジンの合成方法が示されています .
癌の局所放射線療法
癌の局所放射線療法やその他の生物活性化合物のために、F-18置換ピリジンの合成方法も示されています . これは、2-フルオロ-4-ヨード-3-ピコリンが癌の新しい治療法の開発に潜在的に使用できることを示唆しています。
農業用途
改善された物理的、生物学的、および環境的特性を持つ新しい農業製品を探索する際に、最も一般的に使用される化学的修飾の1つは、リード構造にフッ素原子を導入することです . フッ素含有置換基は、最も一般的に環状芳香族環に組み込まれ、アリール環にフッ素含有置換基を持つ多数の化合物が、農業活性成分として商品化されています .
医薬品用途
現在、医療治療に使用されている医薬品の総売上高の約10%が、フッ素原子を含む医薬品です . フッ素化された合成ブロックと効果的なフッ素化試薬の入手可能性が高く、広く信頼できるフッ素化技術と、フッ素化学の基本的および高度な知識の蓄積により、この分野の開発が急速に進みました .
農薬および製薬業界におけるトリフルオロメチルピリジン
2-フルオロ-4-ヨード-3-ピコリンを含む可能性のあるトリフルオロメチルピリジン(TFMP)とその誘導体は、活性農薬および医薬品の重要な構造モチーフです . TFMP誘導体の生物活性は、フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性の組み合わせによるものと考えられています<a aria-label="2: Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include 2-Fluoro-4-iodo-3-picoline, are key structural motifs in active agrochemical and pharmaceutical ingredients2" data-citationid="953
特性
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153034-80-1 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)


![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)




